GSK-J4 clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GSK-J4 (hydrochloride) is a potent inhibitor of the Jumonji domain-containing protein D3 (JMJD3) and UTX histone demethylases. These enzymes are responsible for demethylating the tri-methylated lysine 27 on histone H3 (H3K27me3), a mark associated with gene silencing. By inhibiting these enzymes, GSK-J4 (hydrochloride) can upregulate H3K27me3 levels, leading to gene silencing and impacting various cellular processes .

In Vivo

GSK-J4 HCl has been studied for its potential therapeutic applications in a variety of diseases, including cancer and autoimmune disorders. In vivo studies have shown that GSK-J4 HCl is able to inhibit the activity of GSK-J4 hydrochloride and regulate the expression of genes involved in cell cycle progression, apoptosis, and immune response. GSK-J4 HCl has also been shown to inhibit the growth of tumor cells in animal models.

In Vitro

In vitro studies have shown that GSK-J4 HCl is able to inhibit the activity of GSK-J4 hydrochloride and regulate the expression of genes involved in cell cycle progression, apoptosis, and immune response. GSK-J4 HCl has also been shown to inhibit the growth of tumor cells in cell culture. In addition, GSK-J4 HCl has been used to study the effects of HDAC inhibitors on the epigenetic regulation of gene expression in various cell types.

Mecanismo De Acción

GSK-J4 (hydrochloride) exerts its effects by inhibiting the histone demethylases JMJD3 and UTX. These enzymes demethylate H3K27me3, a histone mark associated with gene silencing. By inhibiting these enzymes, GSK-J4 (hydrochloride) increases the levels of H3K27me3, leading to gene silencing and affecting various cellular processes such as cell cycle regulation, apoptosis, and differentiation .

Actividad Biológica

GSK-J4 HCl has been shown to have a wide range of biological activities, including the inhibition of cell growth, the induction of apoptosis, and the modulation of gene expression. GSK-J4 HCl has also been shown to have anti-inflammatory and anti-angiogenic activities, as well as the ability to modulate the immune response.

Biochemical and Physiological Effects

GSK-J4 HCl has been shown to have a number of biochemical and physiological effects, including the inhibition of GSK-J4 hydrochloride and the regulation of gene expression. GSK-J4 HCl has also been shown to modulate the activity of proteins involved in epigenetic regulation, such as histone methyltransferases and histone acetyltransferases. In addition, GSK-J4 HCl has been shown to modulate the activity of other proteins involved in cell cycle progression, apoptosis, and immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using GSK-J4 HCl in laboratory experiments is its high potency and selectivity for GSK-J4 hydrochloride. This makes it an ideal tool for studying the effects of HDAC inhibitors on gene expression and other cellular processes. However, GSK-J4 HCl is not without its drawbacks. For example, it is a small molecule that is not easily taken up by cells and its effects can be short-lived. In addition, GSK-J4 HCl can be toxic to cells at high concentrations.

Direcciones Futuras

In the future, GSK-J4 HCl may be used to develop novel therapeutics for a variety of diseases, including cancer and autoimmune disorders. GSK-J4 HCl may also be used to study the effects of HDAC inhibitors on epigenetic regulation and gene expression in a variety of cell types. In addition, GSK-J4 HCl may be used to study the effects of HDAC inhibitors on the development and progression of various diseases, such as cancer and autoimmune disorders. Finally, GSK-J4 HCl may be used to develop novel strategies for the treatment of these diseases.

Métodos De Síntesis

The synthesis of GSK-J4 HCl involves the condensation of two aromatic compounds, 4-chlorobenzaldehyde and 2-amino-4-methoxybenzaldehyde, in the presence of an acid catalyst. This reaction yields a product that is further purified by recrystallization. GSK-J4 HCl is a white to off-white powder that is soluble in water and has a melting point of about 175°C.

Aplicaciones Científicas De Investigación

GSK-J4 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study the role of histone demethylases in gene regulation and epigenetics. In cancer research, GSK-J4 (hydrochloride) has shown potential as an anti-cancer agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .

In addition to cancer research, GSK-J4 (hydrochloride) is used to study inflammatory diseases, as it can inhibit the production of pro-inflammatory cytokines in macrophages. It is also employed in neurobiology research to investigate the role of histone demethylation in neuronal development and function .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

GSK-J4 hydrochloride is an inhibitor of the Jumonji domain-containing protein D3 (JMJD3) histone demethylase . JMJD3 demethylates the tri-methylated lysine 27 on histone H3 (H3K27me3) to activate transcription . By inhibiting JMJD3, GSK-J4 hydrochloride can impact key pathways such as cell proliferation, cell cycle, and apoptosis that are often targeted by anti-cancer agents .

Cellular Effects

GSK-J4 hydrochloride has been shown to have significant effects on various types of cells. It inhibits cell proliferation and migration and induces apoptosis in human glioma cell lines . It also induces apoptosis and cell cycle arrest in human acute myeloid leukemia cells and slows disease progression in a leukemia mouse model . Furthermore, it reduces cell proliferation of castration-resistant human prostate cancer cells .

Molecular Mechanism

GSK-J4 hydrochloride is a histone demethylase inhibitor that inhibits the JMJD3/UTX enzyme, which results in the upregulation of H3K27me3 levels . This modulation of H3K27me3 levels can impact various molecular pathways, including apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, stemness, etc .

Temporal Effects in Laboratory Settings

GSK-J4 hydrochloride has been shown to have time-dependent effects in laboratory settings. For example, it has been reported to reduce cell viability and arrest cell cycle progression at the S phase by decreasing the expression of CyclinD1 and CyclinA2 and increasing that of P21 . Moreover, GSK-J4 hydrochloride enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of GSK-J4 hydrochloride vary with different dosages. For instance, it has been shown to attenuate disease progression in a human acute myeloid leukemia xenograft mouse model . Furthermore, it has been reported to have a remarkable ability to reduce the parasite burden of tissues .

Metabolic Pathways

GSK-J4 hydrochloride is involved in various metabolic pathways. It targets pathways like apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, stemness, etc .

Transport and Distribution

It is known that GSK-J4 hydrochloride is a cell-permeable compound , suggesting that it can easily cross cell membranes and distribute within cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of GSK-J4 (hydrochloride) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of GSK-J4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: GSK-J4 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving GSK-J4 (hydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature and pH conditions .

Major Products: The major products formed from the reactions of GSK-J4 (hydrochloride) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .

Comparación Con Compuestos Similares

GSK-J4 (hydrochloride) is unique in its dual inhibition of JMJD3 and UTX histone demethylases. Similar compounds include GSK-J1, which is the cell-permeable prodrug of GSK-J4, and other histone demethylase inhibitors such as IOX1 and JIB-04. Compared to these compounds, GSK-J4 (hydrochloride) has shown higher specificity and potency in inhibiting JMJD3 and UTX, making it a valuable tool in epigenetic research .

References

Propiedades

IUPAC Name |

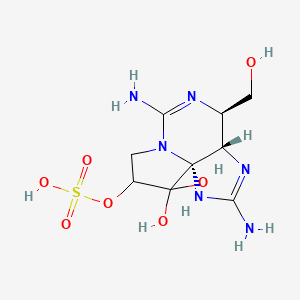

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXWLTBYINKVNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary mechanism of action of GSK-J4 hydrochloride, and how does this relate to its potential against Toxoplasma gondii?

A: GSK-J4 hydrochloride is a potent and selective inhibitor of histone lysine demethylases, specifically the JMJD3/UTX and JMJD2 families. [] While its exact mechanism against Toxoplasma gondii is not fully elucidated in the provided abstract, it's plausible that its inhibitory action on these epigenetic regulators interferes with crucial parasite gene expression patterns. This disruption could lead to impaired parasite growth and survival. Further research is needed to confirm the specific targets and downstream effects of GSK-J4 hydrochloride in the context of Toxoplasma gondii.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)